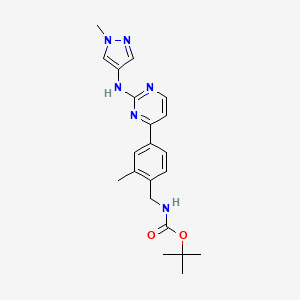

tert-Butyl (2-methyl-4-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)benzyl)carbamate

Description

tert-Butyl (2-methyl-4-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)benzyl)carbamate is a synthetic carbamate derivative featuring a pyrimidine core substituted with a benzyl group, a methyl group, and a 1-methyl-1H-pyrazol-4-ylamino moiety. Its tert-butyl carbamate group enhances stability and modulates solubility, making it a candidate for further pharmacological optimization.

Properties

Molecular Formula |

C21H26N6O2 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

tert-butyl N-[[2-methyl-4-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]phenyl]methyl]carbamate |

InChI |

InChI=1S/C21H26N6O2/c1-14-10-15(6-7-16(14)11-23-20(28)29-21(2,3)4)18-8-9-22-19(26-18)25-17-12-24-27(5)13-17/h6-10,12-13H,11H2,1-5H3,(H,23,28)(H,22,25,26) |

InChI Key |

GVZDLFWVCYPKSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC(=NC=C2)NC3=CN(N=C3)C)CNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-methyl-4-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)benzyl)carbamate involves multiple steps, starting from 1-methyl-1H-pyrazol-5-amine. The process includes nitrosation, reduction, esterification, amino group protection, and condensation steps. The overall yield of this synthetic route is approximately 59.5% .

Nitrosation: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes nitrosation to form a nitroso intermediate.

Reduction: The nitroso intermediate is then reduced to form the corresponding amine.

Esterification: The amine is esterified to introduce the ester group.

Amino Group Protection: The amino group is protected using a trityl group.

Condensation: Finally, the protected amine is condensed with tert-butyl carbamate to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-methyl-4-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)benzyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the existing functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Substitution reactions often use reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

tert-Butyl (2-methyl-4-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)benzyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2-methyl-4-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)benzyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Substituent Diversity: The target compound’s 1-methylpyrazole-amino group distinguishes it from analogues with halogens (e.g., Cl in , F in ), which may alter electronic properties and binding affinity.

- Molecular Complexity : The bicyclo[2.2.2]octane-containing analogue exhibits significantly higher synthetic complexity compared to the target compound, which lacks sterically demanding motifs.

Key Observations :

- The target compound’s synthesis likely benefits from established protocols for pyrimidine-amine coupling (e.g., Suzuki reactions), whereas analogues with bicyclic systems or nitroindole groups require specialized steps.

- Prep-HPLC is a common purification method for carbamate derivatives, as noted in , ensuring high purity despite moderate yields.

Biological Activity

tert-Butyl (2-methyl-4-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)benzyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and enzyme inhibition activities based on diverse research findings.

Chemical Structure and Properties

The chemical structure of tert-butyl carbamate derivatives often includes a piperazine moiety, which is associated with various biological activities. The molecular formula for this compound is , and it has a molecular weight of approximately 395.45 g/mol.

Anticancer Activity

Research indicates that compounds similar to tert-butyl carbamate exhibit significant anticancer properties. A study on pyrimidine derivatives found that certain analogs displayed potent inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, one derivative showed an IC50 value of 3.0 µM against the A549 cell line, suggesting strong antiproliferative activity .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 0.57 | |

| Compound B | A549 | 3.0 | |

| Compound C | HCT116 | <10 |

Antibacterial Activity

The antibacterial properties of similar tert-butyl carbamate derivatives have also been evaluated. In one study, compounds were synthesized and tested against strains such as E. coli and P. aeruginosa. The results indicated that some derivatives exhibited significant antibacterial activity with low toxicity levels, making them potential candidates for further development .

Table 2: Antibacterial Activity Overview

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound D | E. coli | 12 µg/mL | |

| Compound E | P. aeruginosa | 15 µg/mL |

Enzyme Inhibition Studies

Enzymatic inhibition is another critical aspect of the biological activity of this compound class. A study highlighted that certain derivatives have shown selective inhibition against various kinases, which are crucial in cancer progression. For example, compounds demonstrated subnanomolar potency against specific mutant forms of kinases involved in tumor growth .

Case Studies

- Case Study on MCF-7 Cells : A derivative structurally related to tert-butyl carbamate was tested for its effects on MCF-7 cells, revealing an apoptosis rate increase by 39% compared to control groups, indicating its potential as an anticancer agent .

- Case Study on Enzyme Selectivity : Another study focused on the selectivity of these compounds towards ABC transporters, which are often implicated in drug resistance in cancer therapy. Results showed that some compounds could inhibit these transporters effectively, enhancing their therapeutic potential .

Q & A

Basic: What are the critical steps for synthesizing tert-butyl (2-methyl-4-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)benzyl)carbamate?

Methodological Answer:

The synthesis typically involves:

Protection of the amine group : Introduce the tert-butyl carbamate (Boc) group using Boc anhydride (Boc₂O) under inert conditions (e.g., N₂ atmosphere) in dichloromethane (DCM) at low temperatures (-78°C). This step ensures selective protection and avoids side reactions .

Pyrimidine-Pyrazole Coupling : React a halogenated pyrimidine (e.g., 2-chloro-5-iodopyrimidine) with the 1-methyl-1H-pyrazol-4-amine derivative. Use a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) in THF with a base like DIEA to facilitate Sonogashira or Buchwald-Hartwig coupling .

Deprotection and Purification : Remove the Boc group under acidic conditions (e.g., HCl) and purify intermediates via column chromatography (e.g., silica gel, EtOAc/hexane gradients) .

Advanced: How can reaction conditions be optimized to enhance regioselectivity in pyrimidine-pyrazole coupling?

Methodological Answer:

- Catalyst System : Use Pd(PPh₃)₂Cl₂ (1–5 mol%) with CuI (10 mol%) to promote cross-coupling while minimizing homocoupling by-products. DIEA as a base improves solubility and reaction efficiency .

- Temperature Control : Conduct reactions at 80°C for 12–24 hours to balance reactivity and selectivity. Higher temperatures may accelerate side reactions (e.g., dehalogenation) .

- Solvent Selection : Polar aprotic solvents like THF or DMAc enhance intermediate stability. Avoid DMF if Boc groups are present due to potential decomposition .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 300 MHz in CDCl₃) identify key signals:

- Mass Spectrometry (MS) : ESI+ or HRMS confirms molecular weight (e.g., m/z 469 [M+H]⁺ for intermediates) .

- IR Spectroscopy : Stretch bands at ~1700 cm⁻¹ (C=O of carbamate) and ~1250 cm⁻¹ (C-N) validate functional groups .

Advanced: How should researchers resolve conflicting NMR data for pyrimidine substituents?

Methodological Answer:

- 2D NMR Techniques : Use HSQC and HMBC to correlate protons with adjacent carbons and assign ambiguous signals (e.g., differentiating pyrimidine C2 vs. C4 positions) .

- Comparative Analysis : Reference spectral data from structurally analogous compounds (e.g., tert-butyl pyrimidine-carbamates in ) to validate assignments .

- Deuterated Solvent Swapping : Test in DMSO-d₆ vs. CDCl₃ to observe solvent-induced shifts, aiding in identifying exchangeable protons (e.g., NH groups) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 mask) if airborne particles are generated .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks (H335: Respiratory tract irritation) .

- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Advanced: How can researchers minimize by-products during Boc protection/deprotection?

Methodological Answer:

- pH Control : Maintain pH ~5 during Boc deprotection (using 1 M HCl) to avoid over-acidification, which can degrade the pyrimidine ring .

- Temperature Gradients : Gradually warm reactions from -78°C to room temperature during protection to prevent exothermic side reactions .

- Purification Strategies : Use flash chromatography with gradients (e.g., 10–30% EtOAc in hexane) to separate Boc-protected intermediates from unreacted starting materials .

Basic: What is the role of the tert-butyl carbamate group in this compound’s synthesis?

Methodological Answer:

The Boc group:

- Protects Amines : Shields reactive NH groups during coupling reactions, preventing unwanted nucleophilic attacks .

- Facilitates Purification : Enhances solubility in organic solvents (e.g., DCM, THF), simplifying isolation via liquid-liquid extraction .

- Enables Modular Synthesis : Allows sequential deprotection for stepwise functionalization (e.g., introducing pyrazole after pyrimidine coupling) .

Advanced: How can diastereomer formation in intermediates be controlled?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral Pd complexes) during coupling to enforce enantioselectivity .

- Steric Guidance : Use bulky bases (e.g., DIPEA) or solvents (e.g., toluene) to favor one transition state, reducing diastereomeric ratios .

- Crystallization : Leverage differences in solubility between diastereomers for selective crystallization (e.g., using ethanol/water mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.